L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)-
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Overview
Description
L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- is a complex peptide derivative. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a phenyl group. It is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthesis protocols.
Biology: Investigated for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders due to its bioactive properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-leucyl-, (S)-
- L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-isoleucyl-, (S)-
Uniqueness
L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- is unique due to its specific sequence of amino acids and the presence of a phenyl group. This structure confers distinct biological activities and chemical reactivity compared to other similar compounds. Its unique properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
126380-78-7 |
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Molecular Formula |
C33H54N8O7 |
Molecular Weight |
674.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H54N8O7/c1-18(2)26(28(35)43)39-33(48)27(19(3)4)40-32(47)25-13-10-14-41(25)16-23(15-22-11-8-7-9-12-22)38-30(45)21(6)36-29(44)20(5)37-31(46)24(34)17-42/h7-9,11-12,18-21,23-27,42H,10,13-17,34H2,1-6H3,(H2,35,43)(H,36,44)(H,37,46)(H,38,45)(H,39,48)(H,40,47)/t20-,21-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
PYMRHYWECWSZQC-SJOJMEJSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)CN2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
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